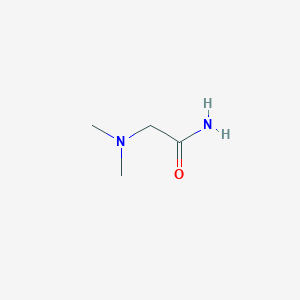

2-(Dimethylamino)acetamide

Beschreibung

Nomenclature and Structural Context within Acetamide (B32628) Chemistry

Systematically named 2-(dimethylamino)acetamide according to IUPAC nomenclature, this compound is a derivative of acetamide. nih.gov Structurally, it consists of an acetamide core where the acetyl methyl group is substituted with a dimethylamino group (-N(CH₃)₂). This places it within the family of α-amino amides. The presence of the tertiary amine and the amide functional groups on adjacent carbon atoms dictates its chemical reactivity and its utility as a precursor in multi-step syntheses.

Table 1: Chemical Properties and Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 6318-44-1 fluorochem.co.uk |

| Molecular Formula | C₄H₁₀N₂O nih.gov |

| Molecular Weight | 102.14 g/mol nih.gov |

| Canonical SMILES | CN(C)CC(=O)N nih.gov |

| InChI Key | WKJOQYHMXRVQDK-UHFFFAOYSA-N nih.gov |

Significance and Research Trajectory of this compound and its Derivatives

The primary significance of this compound in chemical research lies in its function as a key intermediate for synthesizing more elaborate molecules with specific biological or material properties. smolecule.comchembk.com The research trajectory for this compound and its derivatives has largely been driven by medicinal chemistry and the quest for novel therapeutic agents.

Derivatives of this compound have been explored for a range of pharmaceutical applications. For instance, it serves as a structural component in the synthesis of compounds investigated as local anesthetics, such as 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide, which shares structural similarities with lidocaine. smolecule.comontosight.ai Furthermore, its scaffold is integral to the development of molecules with potential antitumor and antimicrobial activities. smolecule.comacs.org Research has shown that incorporating the this compound moiety into larger, more complex structures, such as naphthalimides or indole-based molecules, can yield compounds with potent biological effects, including anticancer and antioxidant properties. acs.orgtandfonline.com

A notable research application involves a derivative used in medical imaging. The phenanthridinone derivative, [¹¹C]2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide, also known as [¹¹C]PJ34, has been developed as a radiotracer for positron emission tomography (PET) to image the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in necrosis. nih.gov This highlights the compound's role in creating sophisticated tools for biomedical research.

Table 2: Selected Research Applications of this compound Derivatives

| Derivative Name | Research Area | Investigated Application |

|---|---|---|

| 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide | Medicinal Chemistry | Lead compound for local anesthetics. smolecule.com |

| N-[2-(Dimethylamino)-5-nitrophenyl]acetamide | Pharmaceutical & Material Science | Intermediate for compounds with potential antimicrobial/antitumor properties and for non-linear optics. smolecule.com |

| [¹¹C]2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide ([¹¹C]PJ34) | Medical Imaging | PET imaging agent for detecting necrosis via PARP-1 inhibition. nih.gov |

| 2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide | Oncology | Novel naphthalimide derivative with potent antitumor activity. acs.org |

| Coumarylthiazole-acetamide derivatives | Medicinal Chemistry | Synthesis of acetylcholinesterase (AChE) inhibitors. researchgate.net |

Current Challenges and Future Perspectives in this compound Research

Current challenges in research involving this compound primarily revolve around the optimization of synthetic pathways and the comprehensive evaluation of the biological activities of its derivatives. Developing efficient, cost-effective, and scalable synthesis methods for both the parent compound and its more complex analogues remains an area of active investigation. google.com A significant hurdle is the detailed characterization of the biological mechanisms of action for newly synthesized derivatives, which is essential to advance them from laboratory curiosities to potential applications. ontosight.aiontosight.ai

The future of this compound research appears promising, with several key directions emerging. The continued application of this compound as a scaffold in drug discovery is expected to yield novel candidates for a variety of therapeutic areas, including oncology and infectious diseases. ontosight.aiacs.org There is also growing interest in exploring the potential of its derivatives in material science, where their unique structural features might be harnessed for applications like non-linear optics. smolecule.com

Furthermore, the integration of computational chemistry and artificial intelligence in medicinal chemistry could accelerate the design and screening of new this compound derivatives, allowing for more targeted synthesis efforts. acs.org These data-driven approaches may help predict the biological activity and properties of virtual compounds, streamlining the discovery process and overcoming existing challenges in empirical screening. acs.orgmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetamide |

| 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide |

| Lidocaine |

| N-[2-(Dimethylamino)-5-nitrophenyl]acetamide |

| [¹¹C]2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide |

| Poly(ADP-ribose) polymerase-1 |

| 2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide |

| 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide |

| Glycine (B1666218) methyl ester hydrochloride |

| Boc-glycine methyl ester |

| Thioacetamide |

| N,N-Dimethylacetamide |

| N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJOQYHMXRVQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282134 | |

| Record name | 2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-44-1 | |

| Record name | 2-(Dimethylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Dimethylamino Acetamide and Analogues

Strategic Synthetic Routes

The construction of the 2-amino-N,N-dimethylacetamide scaffold can be approached through several distinct chemical pathways. The choice of a particular route often depends on the availability of starting materials, desired purity, and the scale of production.

A robust and widely reported method for synthesizing 2-amino-N,N-dimethylacetamide involves a three-step sequence starting from N-protected glycine (B1666218), such as Boc-glycine. google.com This strategy provides a high degree of control and generally results in high purity products.

The key steps are:

Amino Protection: The synthesis begins with a commercially available or easily prepared N-protected glycine, with the tert-butyloxycarbonyl (Boc) group being a common choice.

Aminolysis/Amide Coupling: The carboxylic acid of the N-protected glycine is activated to facilitate amide bond formation. This activation is typically achieved using a condensing agent. The activated species is then reacted with dimethylamine (B145610) in an aminolysis reaction to form the corresponding N,N-dimethyl amide intermediate, N,N-dimethyl-Boc-glycinamide. google.com

Deprotection: The final step involves the removal of the protecting group to reveal the free amino group. In the case of a Boc group, this is typically accomplished under acidic conditions, yielding the hydrochloride salt of the target compound. google.comnih.gov

This method avoids many of the side reactions associated with more direct approaches and is suitable for large-scale production due to its stable process and high yields. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reported Overall Yield |

|---|---|---|---|---|

| Boc-glycine | 1. Condensing Agent (e.g., EDC/HCl, HOBt, CDI) 2. Dimethylamine 3. Acid (for deprotection) | N,N-dimethyl-Boc-glycinamide | 2-amino-N,N-dimethylacetamide Hydrochloride | 78% - 84% |

Direct condensation of a carboxylic acid and an amine to form an amide bond is challenging due to the competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. acsgcipr.orgfishersci.it To overcome this, activating agents or coupling reagents are employed, a strategy that overlaps with the aminolysis step described previously. The use of condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is a cornerstone of modern amide synthesis. google.comresearchgate.net

For the synthesis of analogues, thermal condensation can be employed, where the water byproduct is removed to drive the reaction equilibrium toward the amide product, often using a Dean-Stark apparatus. acsgcipr.org However, these forcing conditions with elevated temperatures can risk degradation of the starting materials or products. acsgcipr.org Another approach involves the reductive amination of a keto acid precursor. wikipedia.orgnih.gov This method converts a carbonyl group to an amine via an intermediate imine, which is then reduced. wikipedia.org While highly effective for a wide range of amines, its application to the synthesis of the specific title compound is less direct than other routes. harvard.edumasterorganicchemistry.com

The synthesis of 2-(Dimethylamino)acetamide analogues can be envisioned through the direct alkylation of a precursor amine. For instance, the N,N-dimethyl moiety could theoretically be installed by the methylation of a less substituted precursor. However, direct alkylation of primary or secondary amines with alkyl halides is notoriously difficult to control. masterorganicchemistry.com The reaction often leads to a mixture of products, including mono-alkylated, di-alkylated, and even quaternary ammonium salts, due to the increasing nucleophilicity of the amine product relative to the starting material. This lack of selectivity makes purification challenging and often results in low yields of the desired product, rendering it less favorable for controlled synthesis compared to other methods. masterorganicchemistry.com

A classic and highly effective method for amide synthesis is the reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction. fishersci.it This approach can be adapted for the synthesis of 2-amino-N,N-dimethylacetamide through a multi-step process.

A common pathway begins with chloroacetyl chloride. google.comtaylorandfrancis.com

Reaction with Dimethylamine: Chloroacetyl chloride is reacted with dimethylamine, typically in an aprotic solvent and in the presence of a base to neutralize the HCl byproduct, to form N,N-dimethyl-2-chloroacetamide. google.comgoogle.com This reaction is often exothermic and may require cooling to control the rate. Yields for this step are generally high, with purities often exceeding 99%. google.comgoogle.com

Nucleophilic Substitution: The chlorine atom in N,N-dimethyl-2-chloroacetamide is a good leaving group and can be displaced by a suitable nitrogen nucleophile. Reaction with ammonia (B1221849) or a protected form of ammonia, followed by deprotection if necessary, would yield the final 2-amino-N,N-dimethylacetamide. The reactivity of the chlorine atom makes N-aryl 2-chloroacetamides versatile intermediates for further synthesis. researchgate.netresearchgate.net

This route is advantageous due to the high reactivity of acyl chlorides, which allows the reaction to proceed rapidly, often at room temperature. fishersci.it

| Route | Key Precursor(s) | Core Transformation | Advantages | Challenges |

|---|---|---|---|---|

| Protection-Aminolysis-Deprotection | N-Boc-glycine, Dimethylamine | Amide coupling followed by deprotection | High purity, good control, scalable google.com | Multi-step process, cost of protecting groups |

| Condensation Reactions | Glycine, Dimethylamine | Direct amide bond formation | Potentially fewer steps | Competing acid-base reaction, requires coupling agents or harsh conditions acsgcipr.orgfishersci.it |

| Direct Amine Alkylation | 2-amino-N-methylacetamide, Methylating agent | N-alkylation | Conceptually simple | Poor selectivity, over-alkylation is a major issue masterorganicchemistry.com |

| Acyl Chloride Formation | Chloroacetyl chloride, Dimethylamine, Ammonia | Acylation followed by nucleophilic substitution | High reactivity, rapid reactions fishersci.it | Multi-step, handling of corrosive acyl chlorides acs.org |

Optimization of Reaction Conditions

The efficiency, yield, and purity of the final product in any synthetic route are critically dependent on the optimization of reaction conditions. Among these, the choice of solvent is paramount.

The solvent plays multiple roles in a chemical reaction: it must dissolve the reactants, facilitate their interaction, influence reaction rates, and in some cases, participate in the reaction mechanism. The selection of an appropriate solvent is therefore crucial for the successful synthesis of this compound.

For Acyl Chloride Reactions: The reaction of amines with acyl chlorides is typically performed in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), dichloroethane, or toluene (B28343). fishersci.itresearchgate.net These solvents are inert to the highly reactive acyl chloride and effectively dissolve the reactants. The use of a base, such as triethylamine (B128534) or pyridine, is common to scavenge the hydrogen halide generated during the reaction.

For Aminolysis of Esters: The aminolysis of esters can be influenced significantly by the solvent. While aprotic solvents are commonly used, protic solvents can also have a positive effect on addition reactions. rsc.orgacs.org For example, the use of methanolic ammonia can be an effective nitrogen source and solvent system for the amidation of unactivated esters. rsc.org Imidazolium-based ionic liquids have also been explored as efficient media for promoting the aminolysis of esters and carboxylic acids. researchgate.net

For Condensation Reactions: In thermal condensation reactions where water is a byproduct, solvents that form an azeotrope with water, such as toluene or benzene (B151609), are ideal. acsgcipr.orgnih.gov This allows for the continuous removal of water via a Dean-Stark trap, driving the equilibrium towards the formation of the amide. For reactions mediated by coupling agents, polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used due to their excellent solvating properties for the reactants and reagents. fishersci.itresearchgate.net Water itself has been explored as a green solvent for amide bond formation, particularly in micellar media or with water-compatible reagents, though challenges with substrate solubility can arise. researchgate.net

For Reductive Amination: The choice of solvent in reductive amination is often dictated by the reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB), a common and mild reagent, is sensitive to water and incompatible with methanol, so solvents like dichloroethane (DCE), DCM, or THF are preferred. masterorganicchemistry.comcommonorganicchemistry.com In contrast, sodium cyanoborohydride (NaCNBH₃) is not water-sensitive and is often used in methanol. commonorganicchemistry.com

| Synthetic Method | Typical Solvent(s) | Reason for Choice / Influence on Efficacy |

|---|---|---|

| Acyl Chloride Reactions | DCM, THF, Toluene | Aprotic and inert to prevent reaction with the acyl chloride; good solubility for reactants. fishersci.it |

| Aminolysis of Esters | Aprotic solvents, Methanol, Ionic Liquids | Protic solvents can enhance addition reactions. rsc.org Ionic liquids can stabilize intermediates. researchgate.net |

| Thermal Condensation | Toluene, Benzene | Forms an azeotrope with water, allowing for its removal to drive the reaction forward. nih.gov |

| Coupling Agent-Mediated Condensation | DMF, DCM | High polarity and solvating power for reagents and substrates. fishersci.itresearchgate.net |

| Reductive Amination | DCE, THF (for STAB); Methanol (for NaCNBH₃) | Compatibility with the specific reducing agent used. commonorganicchemistry.com |

Catalytic Approaches in Amide Bond Formation

The synthesis of amides, a fundamental transformation in chemical manufacturing, has traditionally relied on stoichiometric activating agents such as carbodiimides (e.g., EDC) or coupling reagents like HATU. ucl.ac.uk While effective, these methods generate significant amounts of waste, which is a considerable drawback for industrial-scale production. ucl.ac.uk Consequently, the development of catalytic methods for amide bond formation has become a key area of research, aligning with the principles of green chemistry. sigmaaldrich.com

Catalytic approaches for synthesizing compounds like this compound, which involves forming an amide bond, are designed to be more atom-economical and environmentally benign. researchgate.net These methods often circumvent the need for stoichiometric activators by using a catalyst to facilitate the direct condensation of a carboxylic acid and an amine. mdpi.com

Several classes of catalysts have been explored for direct amidation reactions:

Boronic Acid Catalysis: Aryl boronic acids have emerged as effective organocatalysts for the direct amidation of carboxylic acids with amines at room temperature. sigmaaldrich.com These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. This method is notable for its mild reaction conditions and avoidance of wasteful byproducts.

Transition Metal Catalysis: Ruthenium complexes have been successfully employed in the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct. sigmaaldrich.com Other transition metals are also being investigated for the direct amidation of esters and carboxylic acids, offering pathways that are highly efficient and selective. mdpi.com For instance, nickel/N-heterocyclic carbene (NHC) catalytic systems have been developed for the direct amidation of methyl esters without an external base. mdpi.com

These catalytic strategies represent a significant advancement over traditional methods, offering cleaner and more efficient routes to amide-containing molecules like this compound.

Temperature and Pressure Control in Industrial-Scale Synthesis

On an industrial scale, the synthesis of amides requires precise control over reaction parameters, particularly temperature and pressure, to ensure safety, efficiency, and product quality. For the synthesis of this compound, which could be formed from a reaction involving gaseous reagents like dimethylamine or ammonia, these controls are critical.

Elevated pressure is often necessary to increase the concentration of gaseous reactants in the reaction solvent, thereby increasing the reaction rate. For example, in a patented method for preparing a related compound, the ammonolysis step is conducted under a controlled pressure of 1.0±0.05 MPa. google.com Similarly, industrial processes for synthesizing the related solvent N,N-dimethylacetamide (DMAc) from dimethylamine and acetic acid have historically operated under pressures ranging from 1 to 10 MPa, although modern continuous processes often operate closer to atmospheric pressure. wikipedia.orggoogle.com

Temperature control is equally crucial. The reaction must be maintained at a temperature high enough to overcome the activation energy and achieve a practical reaction rate, but not so high as to cause degradation of reactants or products, or to trigger unsafe side reactions. In the aforementioned ammonolysis, the temperature is maintained at 60±2°C. google.com For the synthesis of DMAc, decomposition temperatures for the ammonium acetate (B1210297) salt intermediate can range from 160 to 180°C. google.com Precise temperature management, achieved through reactor jacketing and internal cooling/heating coils, is standard in industrial settings to manage the exothermic nature of neutralization and amidation reactions.

The table below illustrates typical operational parameters for analogous industrial amide syntheses.

| Parameter | Range | Rationale |

| Temperature | 60 - 180 °C | Overcomes activation energy; controls reaction rate and prevents side reactions/degradation. |

| Pressure | Atmospheric - 10 MPa | Increases concentration of gaseous reactants (e.g., ammonia, dimethylamine); maintains liquid phase at elevated temperatures. |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integrated into chemical manufacturing to enhance sustainability by reducing waste, minimizing energy consumption, and using safer chemicals. The synthesis of this compound provides a useful case study for applying these principles, from reagent selection to process efficiency analysis.

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents is a cornerstone of green chemistry. A significant portion of waste generated in pharmaceutical and chemical manufacturing is attributed to solvents. nih.gov

Reagents: The ideal synthesis of this compound would utilize catalytic methods that avoid poor atom economy reagents. mdpi.com Instead of traditional activators that are consumed in the reaction and become waste, catalytic approaches use small amounts of a substance that can be regenerated and reused, drastically reducing the waste stream. jk-sci.com For instance, employing a recyclable heterogeneous catalyst for amidation aligns perfectly with green chemistry goals.

Solvents: Traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are highly effective but face scrutiny due to toxicity concerns. atamanchemicals.comcanada.ca The green chemistry approach involves replacing these with more sustainable alternatives. A number of greener solvents have been identified and used in related synthesis processes. acsgcipr.org

The following table presents some greener solvent alternatives and their key characteristics.

| Solvent | Acronym | Key Green Characteristics |

| 2-Methyltetrahydrofuran | 2-MeTHF | Derived from renewable resources (e.g., corn cobs), lower toxicity profile. |

| Cyclopentyl methyl ether | CPME | High boiling point, low peroxide formation, facilitates easier workup. nih.gov |

| Propylene Carbonate | PC | Biodegradable, low toxicity, high boiling point. acsgcipr.org |

| Rhodiasolv PolarClean | Readily biodegradable, non-toxic, viable replacement for common polar aprotic solvents. rsc.org |

The selection of such solvents can significantly lower the environmental impact of the synthesis process for this compound. nih.gov

Waste Minimization Strategies

A primary goal of green chemistry is waste prevention at the source. In the context of this compound synthesis, this involves moving from traditional synthesis routes that generate substantial waste to more modern, efficient processes.

The most significant waste minimization strategy is the shift from stoichiometric to catalytic processes. ucl.ac.uk Traditional amide synthesis using a coupling agent can generate a stoichiometric amount of byproduct that must be separated and disposed of. In contrast, a direct catalytic amidation of a carboxylic acid with an amine theoretically produces only water as a byproduct, dramatically reducing the process waste. mdpi.com

Further waste reduction can be achieved through:

Solvent Recycling: Implementing distillation and recovery systems for solvents used in the reaction and purification steps.

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize the formation of impurities and side products.

Reduction of Downstream Processing: Designing the synthesis so that the product can be isolated with minimal purification steps, such as crystallization directly from the reaction mixture, which reduces the use of additional solvents and materials. osti.gov

These strategies collectively contribute to a more sustainable manufacturing process with a smaller environmental footprint.

Atom Economy and Process Efficiency Analyses

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

An ideal reaction, such as an addition or rearrangement, has an atom economy of 100%. buecher.denih.gov For the synthesis of this compound, we can compare the atom economy of a direct amidation route versus a more traditional approach that might involve protecting groups.

Scenario 1: Direct Catalytic Amidation

Consider the direct reaction of N,N-dimethylglycine with ammonia:

C₄H₉NO₂ (N,N-dimethylglycine) + NH₃ (Ammonia) → C₄H₁₀N₂O (this compound) + H₂O (Water)

The calculation for the atom economy of this pathway is shown in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| N,N-dimethylglycine | C₄H₉NO₂ | 103.12 | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant |

| This compound | C₄H₁₀N₂O | 102.14 | Product |

| Atom Economy Calculation | [102.14 / (103.12 + 17.03)] x 100 = 85.0% |

An atom economy of 85.0% is quite high, with the only "wasted" atoms forming a benign water molecule.

Chemical Reactivity and Mechanistic Studies of 2 Dimethylamino Acetamide

Nucleophilic and Electrophilic Characteristics

The chemical reactivity of 2-(Dimethylamino)acetamide is defined by its dual electronic nature, possessing both nucleophilic and electrophilic centers. This duality allows it to participate in a variety of chemical transformations.

The primary nucleophilic character arises from the lone pair of electrons on the tertiary amine nitrogen atom. This site readily attacks electron-deficient carbons and other electrophilic centers. The electron-donating nature of the two methyl groups enhances the electron density on this nitrogen, making it a more potent nucleophile than a primary or secondary amine.

Conversely, the molecule exhibits electrophilic character at the carbonyl carbon of the acetamide (B32628) group. The polarization of the carbon-oxygen double bond, due to the high electronegativity of the oxygen atom, renders the carbonyl carbon electron-deficient and susceptible to attack by nucleophiles. This electrophilic nature is fundamental to reactions such as hydrolysis. The resonance contribution from the amide nitrogen lone pair slightly mitigates this electrophilicity compared to a ketone, but the center remains a key site for reaction.

Hydrolysis Reactions under Varied Conditions

The hydrolysis of this compound involves the cleavage of the amide bond (acyl-N bond). The stability of this bond is significantly influenced by the reaction conditions, particularly the pH.

Like other N,N-disubstituted amides, this compound is notably resistant to hydrolysis under basic conditions. wikipedia.org However, it readily undergoes hydrolysis in the presence of strong acids. wikipedia.org The reaction mechanism under acidic conditions involves the initial protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this activated carbon leads to a tetrahedral intermediate. The collapse of this intermediate and subsequent proton transfers result in the cleavage of the C-N bond, yielding 2-(dimethylamino)acetic acid and ammonia (B1221849).

Kinetic studies on similar, simple amides like acetamide and propionamide (B166681) have shown that the rate of acid-catalyzed hydrolysis decreases with the increasing proportion of an organic co-solvent in aqueous mixtures. niscpr.res.in This effect is attributed to changes in the dielectric constant of the medium and solvation of the transition state. Temperature is also a critical factor; higher temperatures accelerate the rate of hydrolysis.

Substitution Reactions Involving the Dimethylamino Moiety

Direct nucleophilic substitution to replace the dimethylamino moiety of the primary amide is not a typical reaction pathway for this compound. The amide C-N bond is exceptionally stable due to resonance, which imparts partial double-bond character. Cleavage of this bond generally requires harsh conditions, such as those employed in acid-catalyzed hydrolysis, which leads to the destruction of the amide functionality rather than a simple substitution. Reactions targeting the displacement of the entire dimethylamino group are not commonly reported in the literature for this compound under standard synthetic conditions.

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions, targeting different functional groups within the molecule.

Oxidation: The tertiary amine nitrogen is susceptible to oxidation. Studies on the closely related solvent N,N-dimethylacetamide (DMAc) show that oxidation can lead to various products. For instance, oxidation of DMAc has been found to generate formaldehyde (B43269) derivatives through processes that may involve the formation of hydroxylated intermediates like MeCONMe(CH2OH). semanticscholar.orgresearchgate.net Catalytic oxidation of DMAc in the presence of metal catalysts has also been investigated as a method for degrading volatile organic compounds. researchgate.net These studies suggest that the oxidation of this compound would likely proceed at the nitrogen center, potentially leading to N-oxide formation or N-demethylation under specific conditions.

Reduction: The amide functional group can be completely reduced by powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH4). ucalgary.calibretexts.org The reaction reduces the carbonyl group (C=O) to a methylene (B1212753) group (-CH2-), converting the amide into a tertiary amine. ucalgary.cashaalaa.com The reduction of this compound with LiAlH4, followed by an aqueous workup, would yield N,N,N'-trimethylethane-1,2-diamine. This pathway is a standard and predictable method for converting amides to their corresponding amines. libretexts.org Less reactive hydrides, such as sodium borohydride (B1222165) (NaBH4), are generally ineffective for amide reduction. ucalgary.ca

Complexation and Ligand Interactions

The presence of both nitrogen and oxygen atoms with lone pairs of electrons allows this compound to function as a potential ligand in coordination chemistry, capable of forming complexes with various substrates, particularly metal ions.

This compound has the potential to act as a chelating ligand. It can coordinate to a metal center in a bidentate fashion through the tertiary amine nitrogen and the carbonyl oxygen, forming a stable five-membered ring. While specific studies detailing the formation of stable complexes with this compound are not extensively documented, the structural motif is conducive to chelation, a common feature in coordination chemistry that enhances complex stability.

In the field of controlled radical polymerization, nitrogen-based ligands are crucial for tuning the activity of the copper catalyst in Atom Transfer Radical Polymerization (ATRP). Polydentate nitrogen compounds, especially those containing amine functionalities, are widely used. nih.gov

The effectiveness of a ligand is often related to its ability to adjust the redox potential of the copper center and solubilize the catalyst complex. cmu.edu Ligands containing electron-donating groups tend to increase the activity of the ATRP catalyst. The dimethylamino group is a potent electron-donating group, and its incorporation into ligands has been a successful strategy for developing highly active catalyst systems. For example, tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) is a highly effective ligand for copper-catalyzed ATRP. cmu.edumdpi.com Similarly, modifying pyridine-based ligands like bipyridine or tris(2-pyridylmethyl)amine (B178826) (TPMA) with dimethylamino substituents has been shown to increase catalyst activity by several orders of magnitude. cmu.edu

While the dimethylamino moiety is a key component of many highly active ATRP ligands, the specific use of this compound itself as a primary ligand in ATRP is not prominently reported. Research has generally favored more complex, multidentate amine ligands which can form more stable and efficient catalyst complexes. cmu.edu

Anticancer and Cytotoxic Activities

Derivatives of this compound have been a focal point of anticancer drug discovery, exhibiting promising cytotoxic effects against a range of cancer cell lines. Research has delved into their ability to inhibit tumor growth, induce programmed cell death, and interfere with essential pathways for cancer progression.

The cytotoxic potential of various acetamide derivatives has been established through in vitro studies on numerous cancer cell lines. These compounds often exhibit dose-dependent inhibition of cell proliferation.

For instance, a series of synthetic phenylacetamide derivatives showed potent cytotoxic effects against MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 (breast cancer) cell lines. tbzmed.ac.ir Specifically, derivative 3d was highly effective, with IC50 values of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir Compounds 3c and 3d also demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. tbzmed.ac.ir Another study highlighted a novel 2-cyano-N-(quinolin-3-yl)acetamide, which exerted a powerful cytotoxic effect on Ehrlich ascites carcinoma tumor cells, with an IC50 of 2.14 μg/mL. researchgate.net

Furthermore, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide was tested on HeLa (cervical cancer) cells. At a concentration of 3.16 µM/mL, it displayed cytotoxic effects comparable to the standard chemotherapy drug, cisplatin (3.32 µM/mL). mdpi.com In contrast, some more complex derivatives, such as 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, showed only slight sensitivity in a few cancer cell lines at a 10 μM concentration, with leukemia cell lines being the most responsive. mdpi.com

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6±0.08 μM |

| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6±0.08 μM |

| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | 0.7±0.08 μM |

| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | 0.7±0.4 μM |

| 2-cyano-N-(quinolin-3-yl)acetamide | Ehrlich Ascites Carcinoma | 2.14 μg/mL |

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process essential for eliminating damaged or cancerous cells. nih.gov

Studies on phenylacetamide derivatives have shown they can trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, as well as increasing the activity of caspase-3. tbzmed.ac.ir Caspases are a family of proteases that are crucial executors of the apoptotic process. mdpi.com The activation of caspase-3, an effector caspase, and caspase-9, an initiator of the intrinsic (mitochondrial) pathway, was observed in MCF-7 breast cancer cells treated with certain 1,3,4-thiadiazole (B1197879) derivatives containing an acetamide structure. nih.gov This suggests that these compounds can initiate apoptosis through the mitochondrial pathway. nih.gov

The induction of apoptosis by these compounds points to their potential to overcome resistance mechanisms that cancer cells often develop against conventional therapies. Thioacetamide, a related simple amide, has been shown to induce both apoptosis and necrosis in a sequential manner in rat liver cells, further highlighting the ability of such structures to trigger distinct cell death pathways. nih.gov

Beyond inducing apoptosis, derivatives of this compound can interfere with specific cellular pathways that are fundamental to tumor growth and survival.

One important target is the family of topoisomerase enzymes, which are critical for DNA replication and repair. The derivative DACA, an acridine carboxamide, functions as a dual inhibitor of topoisomerase I and topoisomerase II. nih.gov By trapping these enzymes in a complex with DNA, DACA induces DNA strand breaks, ultimately leading to cell death. nih.gov

Another key target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. The phenanthridinone derivative 2-(dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide, also known as PJ34, is an inhibitor of PARP-1. nih.gov By blocking PARP-1 activity, PJ34 prevents the repair of DNA damage, which can lead to cell death, particularly in cancer cells with existing DNA repair defects. nih.gov Chloro- and dichloroacetamides have also been investigated as PARP inhibitors. uran.ua

The anticancer efficacy of this compound derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies aim to identify which molecular features enhance or diminish cytotoxic activity.

For example, in a series of 2-aminothiazole (B372263) derivatives, the replacement of a 2-acetylamino group with an alkylamino group led to a significant decrease in cell-based anticancer activity, indicating the importance of the acetylamino moiety for efficacy. nih.gov In another series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, modifications to different parts of the molecule had varied effects. While some substitutions, like adding 2,6-difluoro groups to an aromatic ring, improved potency nearly threefold, removing a 4-chloro group from another ring was detrimental to activity. mdpi.com

These studies demonstrate that subtle changes to the peripheral chemical groups attached to the core acetamide scaffold can profoundly impact the compound's biological activity. This allows for the rational design and optimization of new derivatives with improved potency and selectivity against cancer cells.

Antimicrobial and Anti-Infective Properties

In addition to their anticancer potential, compounds and polymers derived from the this compound family have shown significant antimicrobial properties, positioning them as potential agents to combat bacterial infections.

The antimicrobial activity of these compounds has been demonstrated against a broad spectrum of bacteria. Notably, polymers such as poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) have been extensively studied. pDMAEMA was found to be bacteriostatic against Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.1 to 1.0 mg/mL. ucd.ieresearchgate.netnih.gov Its effect on Gram-positive bacteria was more variable. ucd.ieresearchgate.netnih.gov The mechanism of action is believed to involve the binding of the positively charged polymer to the bacterial surface, leading to membrane permeabilization and disruption. ucd.ienih.gov

Nanoparticles anchored with 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) have also proven effective against several clinical strains of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with MIC values ranging from 0.5 to 128 μg/mL depending on the specific nanoparticle formulation and bacterial strain. nih.gov

Furthermore, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have exhibited moderate to good antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) species. acs.orgnih.gov For two of the most active compounds, 2b and 2i , the MIC values were found to be close to that of the standard antibiotic levofloxacin, with the MIC of compound 2b against B. subtilis being even lower than the standard drug. acs.org

| Compound/Derivative | Bacterial Strain | Gram Type | MIC Value |

|---|---|---|---|

| pDMAEMA | Various Gram-Negative Bacteria | Negative | 0.1 - 1.0 mg/mL |

| DMAEMA Nanoparticle (NAM1) | S. lugdunensis | Positive | ≥0.5 μg/mL |

| DMAEMA Nanoparticle (NAM1) | S. epidermidis | Positive | ≥32 μg/mL |

| DMAEMA Nanoparticle (NAM1) | E. faecalis | Positive | ≥32 μg/mL |

| DMAEMA Nanoparticle (NAM1) | S. aureus | Positive | ≥128 μg/mL |

| 2-Mercaptobenzothiazole Acetamide (2b) | B. subtilis | Positive | Lower than Levofloxacin |

| 2-Mercaptobenzothiazole Acetamide (2i) | B. subtilis | Positive | Equal to Levofloxacin |

Antifungal Activities

While research directly on the antifungal properties of this compound is limited, studies on various structurally related acetamide derivatives have shown significant fungicidal activity. These findings highlight the potential of the aminoacetamide scaffold as a basis for developing new antifungal agents.

For instance, a series of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives demonstrated excellent antifungal activities against plant pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov One particular derivative, compound 5e, was found to be more potent against S. sclerotiorum than the commercial fungicide chlorothalonil, exhibiting an EC50 value of 2.89 µg/mL. nih.gov

Other research has focused on chloroacetamide derivatives. The compound 2-chloro-N-phenylacetamide was evaluated for its potential against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. The results indicated that this derivative could inhibit all tested strains, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. nih.gov Furthermore, it was effective in preventing biofilm formation and disrupting preformed biofilms, which are critical factors in the persistence of fungal infections. nih.gov

| Compound/Derivative | Target Organism | Activity Metric (Value) |

|---|---|---|

| Compound 5e (a 2-((2-hydroxyphenyl)methylamino)acetamide derivative) | Sclerotinia sclerotiorum | EC50 (2.89 µg/mL) nih.gov |

| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | MIC (128-256 µg/mL) nih.gov |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | MIC (128-256 µg/mL) nih.gov |

Enzyme Inhibition in Microbial Survival

The antimicrobial effects of acetamide derivatives are often linked to their ability to inhibit crucial microbial enzymes. Molecular docking studies have provided insights into the potential mechanisms of action for these compounds.

For the 2-((2-hydroxyphenyl)methylamino)acetamide derivatives that showed fungicidal properties, molecular docking simulations suggested that the succinate dehydrogenase (SDH) enzyme could be a primary target. nih.gov SDH is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition can disrupt fungal respiration and energy production.

In the context of antibacterial research, other acetamide-based compounds have been designed to target different essential enzymes. Pyrazole-based acetamide derivatives have been synthesized as potential inhibitors of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme found in bacteria but not in mammals, making it a promising target for novel antibiotics.

Cell Membrane Disruption Mechanisms

The mechanism of action for acetamide-based antifungals does not appear to primarily involve direct disruption of the fungal cell membrane. Studies on 2-chloro-N-phenylacetamide revealed that it did not exert its antifungal effect by binding to ergosterol, a key component of the fungal cell membrane, nor did it cause direct damage to the cell wall. nih.gov This suggests that its mode of action is intracellular, likely through the enzyme inhibition pathways mentioned previously, rather than through compromising the physical integrity of the cell membrane. This contrasts with other antifungal agents, like polyenes, which directly bind to ergosterol and create pores in the membrane.

Anti-inflammatory and Analgesic Effects

Beyond antimicrobial research, this compound (as DMAc) has been identified as a potent anti-inflammatory agent. fortunejournals.com Although once considered biologically inert, studies have demonstrated that DMAc can suppress inflammatory responses in various in vitro and in vivo models, including those for inflammatory bowel disease (IBD) and sepsis. researchgate.netmedchemexpress.com While direct analgesic properties of DMAc are not well-documented, some acetamide derivatives have been synthesized and investigated for their potential to alleviate pain, showing positive results in animal models by reducing responses to chemical and thermal stimuli.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of DMAc are primarily attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.govtargetmol.comresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.

Research has shown that DMAc prevents the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By stabilizing IκBα, DMAc effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of target genes. researchgate.net This mechanism leads to a significant reduction in the secretion of pro-inflammatory cytokines and chemokines. Studies using various cell types, including human intestinal epithelial cells, monocytes, and placental explants, have confirmed that DMAc attenuates the release of key inflammatory mediators such as:

Tumor Necrosis Factor-alpha (TNF-α) targetmol.com

Interleukin-6 (IL-6) targetmol.com

Interleukin-8 (IL-8) targetmol.com

Granulocyte-macrophage colony-stimulating factor (GM-CSF) targetmol.com

Furthermore, DMAc has been shown to decrease the secretion of High Mobility Group Box 1 (HMGB1), a protein that acts as a potent pro-inflammatory mediator when released from cells. researchgate.netmedchemexpress.com

| Cytokine | Effect of DMAc Treatment |

|---|---|

| TNF-α | Significantly reduced secretion targetmol.com |

| IL-6 | Significantly reduced secretion targetmol.com |

| IL-8 | Significantly reduced secretion targetmol.com |

| GM-CSF | Significantly reduced secretion targetmol.com |

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins (B1171923). However, the anti-inflammatory activity of this compound does not appear to be mediated by this pathway. The available evidence strongly indicates that its effects are a result of modulating the NF-κB signaling cascade. nih.govtargetmol.com While some complex acetamide derivatives have been shown to inhibit the expression of COX-1 and COX-2 mRNA, this is not considered the primary mechanism for the parent compound, DMAc.

Neuropharmacological Research

This compound is capable of crossing the blood-brain barrier, which allows it to exert effects within the central nervous system (CNS). nih.gov Research in this area has focused on its potential to combat neuroinflammation, a key factor in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. wikipedia.org

Studies using in vitro and ex vivo models of Alzheimer's disease have shown that DMAc significantly suppresses the production of inflammatory mediators in microglia, the primary immune cells of the brain. nih.govwikipedia.org This includes reducing reactive oxygen species (ROS), nitric oxide (NO), and various pro-inflammatory cytokines and chemokines. wikipedia.org The mechanism underlying this neuroprotective effect is consistent with its action in peripheral tissues: the inhibition of the NF-κB signaling pathway. nih.govwikipedia.org By targeting neuroinflammation, DMAc is being investigated as a potential therapeutic agent for Alzheimer's and other neuroinflammatory conditions. wikipedia.org It is also noted that high doses of DMAc can cause CNS effects such as depression and hallucinations, further confirming its neuroactivity.

Role of 2 Dimethylamino Acetamide in Materials Science and Polymer Chemistry

Utilization as a Reagent in Polymerization Reactions

The potential for 2-(Dimethylamino)acetamide to be used as a reagent in polymerization reactions is an area that warrants further investigation. Its structure, which includes a tertiary amine and an amide group, suggests it could play a role in various polymerization mechanisms.

Preparation of Modified Polymers and Foams

In the broader context of polyurethane foam production, related amine-containing compounds are known to act as catalysts or cell openers. For instance, in the manufacturing of flexible polyurethane foams, additives are used to control the reaction and the final properties of the foam. While direct evidence for the use of this compound is scarce, its chemical nature suggests it could potentially be explored for similar purposes in the synthesis of modified polymers and foams. Further research would be needed to determine its efficacy and the specific properties it might impart to the resulting materials.

Enhancement of Polymer Mechanical and Thermal Stability

The incorporation of specific functional groups can significantly enhance the mechanical and thermal stability of polymers. For example, the introduction of nitrogen-containing compounds can sometimes improve these properties. While studies have shown that related compounds like N,N-dimethylacetamide can influence the thermal and mechanical properties of polymer composites, there is a lack of specific data on how this compound might contribute to the enhancement of polymer stability. Theoretical considerations suggest that its polar nature could influence inter-chain interactions within a polymer matrix, but empirical data is needed to validate this.

Application in Drug Delivery Systems

The field of drug delivery often utilizes biocompatible and biodegradable polymers to create nanocarriers for targeted and controlled release of therapeutic agents. The functional groups present in this compound could, in principle, be leveraged for such applications.

Synthesis of Biocompatible and Biodegradable Nanocarriers

The synthesis of biocompatible and biodegradable nanocarriers is a cornerstone of modern drug delivery research. Polymers with amine functionalities are often explored for their pH-responsive behavior, which can be useful for targeted drug release in the acidic tumor microenvironment. While there is extensive research on polymers derived from monomers like 2-(dimethylamino)ethyl methacrylate (B99206) for creating such nanocarriers, the specific role of this compound in the direct synthesis of these systems is not well-documented. Its potential as a building block or modifying agent for biocompatible polymers remains an area for future exploration.

Optimization of Drug Encapsulation Efficiency

The efficiency with which a drug is encapsulated within a nanocarrier is a critical parameter for its therapeutic success. The chemical interactions between the drug and the polymer matrix of the nanocarrier play a significant role in this process. The amide and tertiary amine groups of this compound could potentially offer hydrogen bonding and electrostatic interaction sites for certain drug molecules. However, without specific studies, it is difficult to ascertain its direct impact on optimizing drug encapsulation efficiency in nanocarrier systems.

Controlled Release Profile Engineering

Nanotechnology Applications

The application of small organic molecules as solvents, capping agents, or precursors is a cornerstone of nanoparticle synthesis. However, the specific role of this compound in these processes is not detailed in available research.

A comprehensive search of scientific databases and research articles did not yield specific examples or detailed studies where this compound is used as a primary agent—such as a solvent, reducing agent, or surface ligand—in the synthesis of functional nanoparticles. The synthesis of nanoparticles often involves amides and amines, but the literature tends to focus on related, more common solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), or on polymerizable monomers containing dimethylamino groups. Therefore, there is currently a lack of specific research findings to report on the direct role of this compound in this area of nanotechnology.

Optoelectronic Properties of Triazine-Based Derivatives

The functionalization of 1,3,5-triazine (B166579) rings with various electron-donating and electron-accepting groups is a common strategy for developing materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. rsc.org The inclusion of amino groups, particularly dimethylamino moieties, is known to enhance properties like two-photon absorption.

However, a detailed investigation of the scientific literature reveals a gap in research specifically concerning triazine derivatives that are functionalized with the this compound moiety. While studies on triazine derivatives containing simpler dimethylamino groups exist, there are no specific reports detailing the synthesis and subsequent analysis of the optoelectronic properties of triazines bearing a this compound substituent. Consequently, no specific data on their absorption, emission, or other photophysical properties can be presented. Research on related N-( rsc.orgresearchgate.netnih.govtriazine-2-yl) α-ketoamides has been reported, but these are structurally distinct from derivatives of this compound. nih.gov

Computational and Theoretical Studies of 2 Dimethylamino Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are instrumental in predicting a wide array of molecular properties, from equilibrium geometries to spectroscopic and reactivity indices.

Ground State Geometric Structure Optimization

The first step in most quantum chemical investigations is the optimization of the molecule's geometric structure to find its lowest energy conformation, or ground state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For amides like 2-(Dimethylamino)acetamide, key parameters include the planarity of the amide group, C=O and C-N bond lengths, and the rotational barriers of the methyl groups.

Based on studies of N,N-dimethylacetamide (DMA), the amide functional group is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance imparts a degree of double-bond character to the C-N bond, making it shorter and more rigid than a typical C-N single bond. The geometry optimization of this compound would precisely quantify these bond lengths and angles. The additional 2-(dimethylamino) group is expected to introduce further complexity, potentially influencing the geometry through steric hindrance and electronic effects.

Below is a table of representative optimized geometric parameters for the analogue N,N-dimethylacetamide (DMA), calculated at the B3LYP-D3/aug-cc-pVTZ level, which serves as a baseline for understanding the core acetamide (B32628) structure.

| Parameter | Bond/Angle | Value for N,N-dimethylacetamide (DMA) | Expected Influence in this compound |

| Bond Length | C=O | ~1.22 Å | Minor changes expected. |

| Bond Length | C-N (amide) | ~1.36 Å | May be slightly elongated due to electronic effects from the alpha-substituent. |

| Bond Length | C-C | ~1.52 Å | Minor changes expected. |

| Bond Angle | O=C-N | ~122° | Steric crowding from the alpha-substituent might cause slight deviations. |

| Bond Angle | C-N-C | ~118° | Could be influenced by steric interactions between the N-methyl groups and the rest of the molecule. |

Note: The values for DMA are illustrative and taken from computational studies of its complexes. The precise values for the isolated ground state may vary.

Comparison of Gas-Phase and Solid-Phase Structures

Theoretical calculations are typically performed on an isolated molecule, representing the gas phase. In the solid phase, intermolecular forces, particularly hydrogen bonding, can significantly alter molecular geometry. For acetamide, studies have shown that the C=O bond lengthens and the C-N bond shortens in the crystal structure compared to the gas phase, a direct consequence of intermolecular N-H···O=C hydrogen bonds which enhance the resonance in the amide group. frontiersin.org

While this compound lacks the N-H donors for classical hydrogen bonding between amide groups, its oxygen atom can act as a hydrogen bond acceptor. In the solid state, weak C-H···O interactions or interactions with co-crystallized solvent molecules could lead to observable differences from the calculated gas-phase geometry. The bulky dimethylamino groups would also play a significant role in the crystal packing, potentially leading to a less densely packed structure compared to simpler amides.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic properties. liverpool.ac.ukmit.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. hbni.ac.in The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. scispace.com

For N,N-dimethylacetamide (DMA), DFT calculations show that the HOMO is primarily located on the amide group, specifically with significant contributions from the nitrogen lone pair and the oxygen atom of the carbonyl group. The LUMO is typically a π* anti-bonding orbital associated with the C=O bond. A study on the reduction of DMA using DFT (B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p)) provides insight into these orbitals. tuengr.com

For this compound, the introduction of the second dimethylamino group, which contains a nitrogen atom with a lone pair, is expected to raise the energy of the HOMO, making the molecule a better electron donor. Consequently, the HOMO-LUMO gap would likely decrease, suggesting an increase in reactivity compared to DMA.

| Orbital | Energy (Hartree) | Energy (eV) |

|---|---|---|

| HOMO | -0.26733 | -7.274 |

| LUMO | 0.06121 | 1.666 |

| HOMO-LUMO Gap | 0.32854 | 8.940 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. rsc.orgtudelft.nl The MESP maps electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

In amides like DMA, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. icm.edu.pl This makes it the primary site for interactions with electrophiles and hydrogen bond donors. The regions around the hydrogen atoms of the methyl groups are typically positive. For this compound, the MESP surface would be more complex. A significant region of negative potential is expected around the carbonyl oxygen. Additionally, the nitrogen atom of the alpha-dimethylamino group will also influence the electrostatic potential, likely presenting another nucleophilic site, though its accessibility may be sterically hindered.

Mulliken Population and Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intramolecular Interactions

To quantify the distribution of electronic charge within a molecule, methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed. Mulliken analysis partitions the total electron density among the atoms, providing a simple, albeit basis-set dependent, picture of partial atomic charges. chemrxiv.org NBO analysis provides a more chemically intuitive picture by localizing orbitals into bonds, lone pairs, and Rydberg orbitals, allowing for the study of charge transfer and intramolecular stabilizing interactions, such as hyperconjugation.

In N,N-dimethylacetamide, both analyses would show a significant negative charge on the oxygen atom and a positive charge on the carbonyl carbon, reflecting the polarity of the C=O bond. The amide nitrogen atom's charge is moderated by the competing effects of its electronegativity and the delocalization of its lone pair.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| Carbonyl Oxygen (O) | -0.5 to -0.6 | -0.6 to -0.7 |

| Carbonyl Carbon (C) | +0.4 to +0.5 | +0.6 to +0.7 |

| Amide Nitrogen (N) | -0.3 to -0.4 | -0.5 to -0.6 |

Note: These are typical ranges for partial atomic charges calculated by different DFT methods and are provided for illustrative purposes. Actual values depend on the specific level of theory and basis set.

Fukui Functions for Reactivity Prediction

Fukui functions are reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule towards nucleophilic, electrophilic, or radical attack. icm.edu.pl The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions simplify this by providing a value for each atomic site.

ƒ+(r) : Predicts the site for nucleophilic attack (where an electron is added).

ƒ-(r) : Predicts the site for electrophilic attack (where an electron is removed).

ƒ0(r) : Predicts the site for radical attack.

For an amide like DMA, the carbonyl carbon is typically the most susceptible to nucleophilic attack (highest ƒ+), while the carbonyl oxygen and amide nitrogen are prone to electrophilic attack (high ƒ-). In this compound, the analysis would be more nuanced. The carbonyl carbon would remain a primary site for nucleophilic attack. However, the two nitrogen atoms and the oxygen atom would all be candidates for electrophilic attack. The Fukui functions would provide a quantitative measure to distinguish the reactivity of these different nucleophilic centers, offering predictions that go beyond simple electrostatic potential maps.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein's active site.

While specific molecular docking studies exclusively targeting this compound are not extensively documented in publicly available literature, its structural motif is a recognized component in the design of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The acetamide group can act as a hydrogen bond donor and acceptor, while the dimethylamino group can participate in hydrogen bonding and ionic interactions.

Hypothetical docking simulations of this compound into the ATP-binding site of a kinase, such as Phosphoinositide 3-kinase (PI3K), can provide insights into its potential binding mode. In such a scenario, the acetamide moiety could form hydrogen bonds with the hinge region residues of the kinase, a common interaction pattern for many kinase inhibitors. The dimethylamino group might interact with nearby acidic residues or water molecules, further stabilizing the complex.

Interactive Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interacting Residue (Hypothetical) | Interaction Type | Atom(s) in this compound Involved |

| Valine (Hinge Region) | Hydrogen Bond (Acceptor) | Carbonyl Oxygen |

| Alanine (Hinge Region) | Hydrogen Bond (Donor) | Amide Nitrogen |

| Aspartic Acid (DFG Motif) | Ionic Interaction/Hydrogen Bond | Dimethylamino Nitrogen |

| Lysine (Catalytic Loop) | Water-mediated Hydrogen Bond | Dimethylamino Nitrogen |

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter for evaluating the potential of a compound as a drug candidate. Computational methods can estimate the binding free energy, which is related to the binding affinity.

For this compound, in the absence of experimental data, computational tools can predict its binding affinity to various protein targets. The estimated binding affinity would likely be modest due to its small size and limited number of interacting groups. However, it serves as a valuable fragment for fragment-based drug design, where it can be elaborated to enhance potency.

Interactive Table 2: Predicted Binding Affinities of this compound with Selected Kinases (Hypothetical)

| Target Kinase | Predicted Binding Free Energy (kcal/mol) | Predicted IC50 (µM) |

| PI3Kα | -5.2 | >100 |

| mTOR | -4.8 | >100 |

| AKT1 | -5.0 | >100 |

Note: These values are hypothetical and derived from general principles of small molecule-protein interactions for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. rsc.org For a ligand-protein complex, MD simulations can reveal the stability of the binding mode predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. nih.gov

An MD simulation of this compound bound to a kinase active site could be performed to assess the stability of the predicted hydrogen bonds and other interactions. The simulation would likely show that the small ligand exhibits a certain degree of mobility within the binding pocket. Analysis of the trajectory could identify key residues that are crucial for maintaining the binding and provide insights for designing more rigid and potent analogs.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that correlate the chemical structure of a compound with its biological activity or properties. nih.gov

QSAR models are mathematical equations that relate chemical descriptors to biological activity. For a series of this compound derivatives, a QSAR study could be conducted to understand the influence of different substituents on their inhibitory activity against a particular target.

Steric parameters, such as molar refractivity (MR), and electronic parameters, such as Hammett constants (σ), would be calculated for each derivative. wikipedia.orgresearchgate.net The Hammett constant quantifies the electron-donating or electron-withdrawing effect of a substituent on a benzene (B151609) ring. wikipedia.orgresearchgate.net By correlating these parameters with the observed biological activity, a QSAR model can be developed. For instance, a positive coefficient for a Hammett constant in the QSAR equation would suggest that electron-withdrawing groups at that position enhance the activity.

Cheminformatics tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at an early stage of drug discovery. nih.govnih.gov Predicting these properties for this compound can help in assessing its drug-likeness.

Interactive Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 116.16 g/mol | Favorable (within Lipinski's Rule of Five) |

| LogP | -0.5 | Hydrophilic |

| Hydrogen Bond Donors | 1 | Favorable (within Lipinski's Rule of Five) |

| Hydrogen Bond Acceptors | 2 | Favorable (within Lipinski's Rule of Five) |

| Caco-2 Permeability | Low | Poor intestinal absorption predicted |

| hERG Inhibition | Unlikely | Low risk of cardiotoxicity |

| Ames Mutagenicity | Unlikely | Low risk of mutagenicity |

Note: These values are predictions from cheminformatics software and have not been experimentally verified.

Nonlinear Optical (NLO) Properties Calculations

While research into the NLO properties of related acetamide derivatives exists, the strict focus on this compound precludes the inclusion of such data. Theoretical investigations employing methods like Density Functional Theory (DFT) are commonly used to predict the NLO response of organic molecules. These calculations can provide valuable insights into the electronic structure and potential applications in optoelectronics. However, at present, such computational analyses for this compound have not been published.

Thermodynamical Property Calculations

Theoretical calculations concerning the thermodynamical properties of this compound are not extensively documented in the scientific literature. Searches for computational studies providing data on thermodynamic parameters such as standard enthalpy of formation, entropy, and Gibbs free energy for this specific compound did not yield relevant results.

Computational chemistry methods are frequently employed to predict the thermodynamic functions of molecules. These theoretical calculations are crucial for understanding the stability, reactivity, and behavior of chemical compounds under various conditions. Despite the availability of these methods, specific computational data for this compound remains uncharacterised in publicly accessible research.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-(Dimethylamino)acetamide has been recorded on instruments such as the Varian CFT-20. nih.gov Studies on related structures, like N,N-dimethylacetamide, have been conducted in various solvents, including toluene-d8, to understand chemical exchange processes. researchgate.net Although specific chemical shift values for this compound are not detailed in the provided results, data for similar compounds like N-allyl-2-(dimethylamino)acetamide in CDCl3 is available. spectrabase.com

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the carbon environments within a molecule. The ¹³C NMR spectrum for this compound has been documented, with samples sourced from Aldrich Chemical Company, Inc. nih.gov While specific peak assignments are not provided in the search results, the existence of these spectra indicates the characterization of the carbon skeleton. nih.gov For comparison, the related compound N,N-dimethylacetamide has also been studied by ¹³C NMR.

Table 1: NMR Data for this compound and Related Compounds

| Compound | Nucleus | Solvent | Instrument | Source |

| This compound | ¹H | --- | Varian CFT-20 | nih.gov |

| This compound | ¹³C | --- | --- | nih.gov |

| N-allyl-2-(dimethylamino)acetamide | ¹H | CDCl₃ | Varian CFT-20 | spectrabase.com |

| N,N-dimethylacetamide | ¹H | toluene-d₈ | --- | researchgate.net |

Infrared (IR) and Raman Spectroscopy